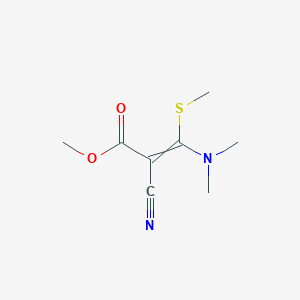![molecular formula C14H14O B14695713 Phenol, 4-[(4-methylphenyl)methyl]- CAS No. 28994-46-9](/img/structure/B14695713.png)
Phenol, 4-[(4-methylphenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-[(4-methylphenyl)methyl]- is an organic compound with the molecular formula C14H14O It is a derivative of phenol, where a 4-methylphenylmethyl group is attached to the phenolic hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[(4-methylphenyl)methyl]- typically involves the reaction of phenol with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of phenol attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Phenol, 4-[(4-methylphenyl)methyl]- can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Catalysts may also be employed to enhance the reaction rate and yield. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[(4-methylphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
Phenol, 4-[(4-methylphenyl)methyl]- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and as a model compound in biochemical assays.
Medicine: Research explores its potential as an antimicrobial agent and its role in drug development.
Industry: It is utilized in the production of resins, adhesives, and coatings due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which Phenol, 4-[(4-methylphenyl)methyl]- exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with enzymes and proteins, altering their activity and function. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Phenol, 4-[(4-methylphenyl)methyl]- can be compared with other similar compounds, such as:
Phenol, 4-[(4-methoxyphenyl)methyl]-: This compound has a methoxy group instead of a methyl group, which can affect its reactivity and applications.
Phenol, 4-[(4-chlorophenyl)methyl]-: The presence of a chlorine atom introduces different chemical properties, such as increased electron-withdrawing effects.
Phenol, 4-[(4-aminophenyl)methyl]-: The amino group can participate in additional hydrogen bonding and nucleophilic reactions.
These comparisons highlight the unique properties of Phenol, 4-[(4-methylphenyl)methyl]- and its potential advantages in specific applications.
Properties
CAS No. |
28994-46-9 |
|---|---|
Molecular Formula |
C14H14O |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
4-[(4-methylphenyl)methyl]phenol |
InChI |
InChI=1S/C14H14O/c1-11-2-4-12(5-3-11)10-13-6-8-14(15)9-7-13/h2-9,15H,10H2,1H3 |
InChI Key |
GPLFFBUSCBMSNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


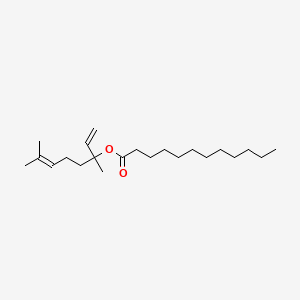
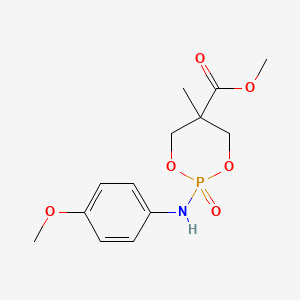
![1,1'-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene)](/img/structure/B14695642.png)
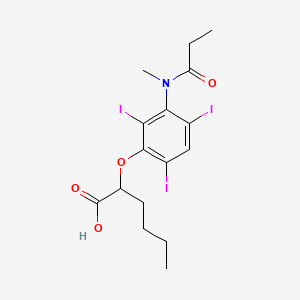


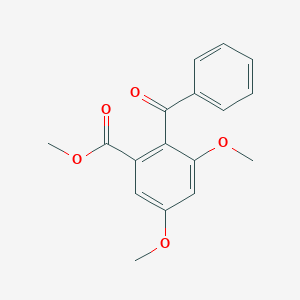
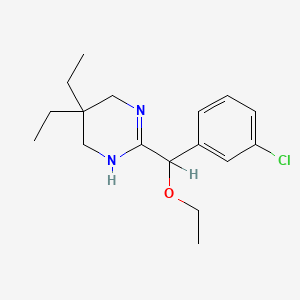
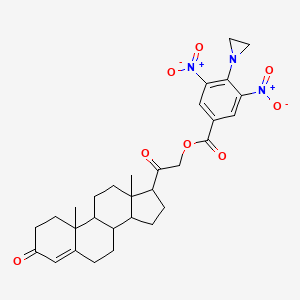
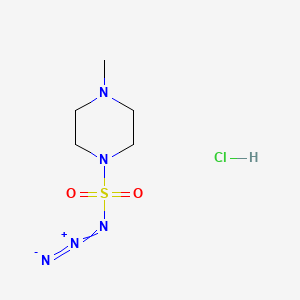
![methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14695698.png)

